molecular formula C16H16INO2 B5150939 N-(4-iodophenyl)-4-phenoxybutanamide

N-(4-iodophenyl)-4-phenoxybutanamide

Cat. No. B5150939
M. Wt: 381.21 g/mol
InChI Key: LSHTWNGIIMPBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-4-phenoxybutanamide, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPPB belongs to the class of arylalkoxypropanoic acid derivatives, and its structure consists of a phenoxybutyric acid linked to an iodophenyl group.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-4-phenoxybutanamide involves its interaction with peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. N-(4-iodophenyl)-4-phenoxybutanamide acts as a PPAR gamma agonist, leading to the activation of downstream signaling pathways that regulate gene expression. This activation results in the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-(4-iodophenyl)-4-phenoxybutanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-iodophenyl)-4-phenoxybutanamide inhibits cell growth by inducing cell cycle arrest and apoptosis. Inflammatory responses are characterized by the production of pro-inflammatory cytokines, and N-(4-iodophenyl)-4-phenoxybutanamide has been found to suppress the production of these cytokines. In neurodegenerative diseases, N-(4-iodophenyl)-4-phenoxybutanamide has been studied for its neuroprotective effects and its ability to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-iodophenyl)-4-phenoxybutanamide is its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. N-(4-iodophenyl)-4-phenoxybutanamide has been shown to have high potency and selectivity in its biological effects, making it a promising candidate for drug development. However, one limitation of N-(4-iodophenyl)-4-phenoxybutanamide is its low solubility, which can make it challenging to administer in vivo. Additionally, further studies are needed to investigate the long-term effects and safety of N-(4-iodophenyl)-4-phenoxybutanamide.

Future Directions

There are several future directions for N-(4-iodophenyl)-4-phenoxybutanamide research. One potential area of investigation is the development of novel formulations that can improve the solubility and bioavailability of N-(4-iodophenyl)-4-phenoxybutanamide. Another direction is to explore the potential of N-(4-iodophenyl)-4-phenoxybutanamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to investigate the potential of N-(4-iodophenyl)-4-phenoxybutanamide in treating other diseases, such as metabolic disorders and cardiovascular diseases.
Conclusion
In conclusion, N-(4-iodophenyl)-4-phenoxybutanamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-iodophenyl)-4-phenoxybutanamide has been studied for its effects on cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves its interaction with PPAR gamma, leading to the modulation of various cellular processes. While N-(4-iodophenyl)-4-phenoxybutanamide has several advantages, such as high potency and selectivity, further studies are needed to investigate its long-term effects and safety. Overall, N-(4-iodophenyl)-4-phenoxybutanamide represents a promising candidate for drug development and further research in the field of medicine.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-4-phenoxybutanamide involves the reaction of 4-iodophenol with 4-phenoxybutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-iodophenyl)-4-phenoxybutanamide. This synthesis method has been optimized to achieve high yields and purity of N-(4-iodophenyl)-4-phenoxybutanamide.

Scientific Research Applications

N-(4-iodophenyl)-4-phenoxybutanamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-iodophenyl)-4-phenoxybutanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, and N-(4-iodophenyl)-4-phenoxybutanamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(4-iodophenyl)-4-phenoxybutanamide has been studied for its neuroprotective effects and its ability to improve cognitive function.

properties

IUPAC Name

N-(4-iodophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c17-13-8-10-14(11-9-13)18-16(19)7-4-12-20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHTWNGIIMPBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.